molecular formula C7H6ClNOS B13607370 2-Chloro-6-hydroxybenzothioamide

2-Chloro-6-hydroxybenzothioamide

Katalognummer: B13607370
Molekulargewicht: 187.65 g/mol
InChI-Schlüssel: IOBBSKUKQNAXBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6-hydroxybenzothioamide is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-hydroxybenzothioamide typically involves the chlorination of 2-aminobenzothiazole. One common method includes the reaction of 2-aminobenzothiazole with thionyl chloride in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-hydroxybenzothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-hydroxybenzothioamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chloro-6-hydroxybenzothioamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis. The compound may also inhibit enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chlorine and hydroxyl groups make it versatile for various chemical transformations and applications in medicinal chemistry .

Eigenschaften

Molekularformel

C7H6ClNOS

Molekulargewicht

187.65 g/mol

IUPAC-Name

2-chloro-6-hydroxybenzenecarbothioamide

InChI

InChI=1S/C7H6ClNOS/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3,10H,(H2,9,11)

InChI-Schlüssel

IOBBSKUKQNAXBO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)C(=S)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.